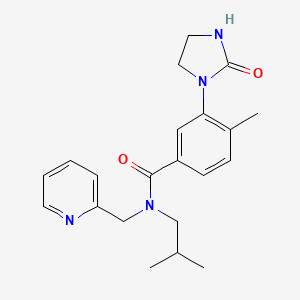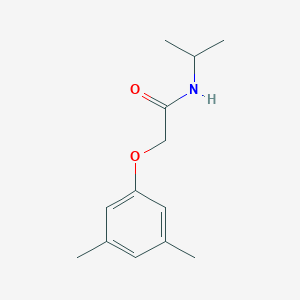![molecular formula C28H20N2O2S B3881431 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid
Vue d'ensemble
Description
4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the imidazole family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, this compound has been found to modulate the expression of various genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid exhibits significant biochemical and physiological effects. This compound has been found to inhibit the production of various inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid in lab experiments include its high potency, selectivity, and low toxicity. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetic properties of this compound to determine its bioavailability and efficacy in vivo.
3. Evaluation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
4. Investigation of the potential of this compound as a lead compound for the development of new antibiotics.
5. Investigation of the mechanism of action of this compound to better understand its pharmacological effects.
In conclusion, 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid is a promising compound with potential applications in the field of medicine. This compound exhibits significant anti-inflammatory, antioxidant, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Applications De Recherche Scientifique
4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2S/c31-28(32)22-13-11-21(12-14-22)27-29-25(19-7-3-1-4-8-19)26(30-27)20-15-17-24(18-16-20)33-23-9-5-2-6-10-23/h1-18H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXQGOPQLHNILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)SC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[1-(1-adamantyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3881365.png)
![1-(diethylamino)-3-[2-methoxy-5-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3881369.png)




![(2S)-1-{5-[5-methyl-2-(1H-pyrazol-1-yl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-2-ol](/img/structure/B3881412.png)
![3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide](/img/structure/B3881420.png)
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)
